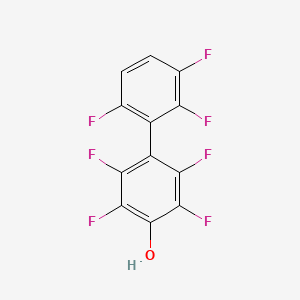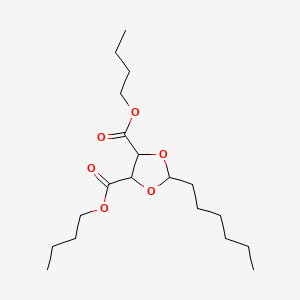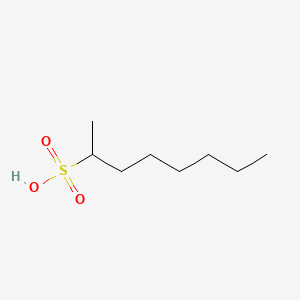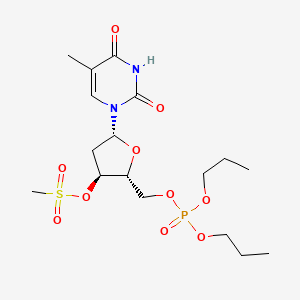
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine atoms at the 3 and 10 positions, and a fused quinazolino-benzoxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups present in the molecule.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino-benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
Aplicaciones Científicas De Investigación
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione involves its interaction with molecular targets and pathways. The chlorine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,10-Dibromo-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Difluoro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Dimethyl-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
Uniqueness
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine atoms provide distinct electronic and steric effects, making it a valuable compound for specific applications and studies.
Propiedades
Número CAS |
59187-49-4 |
|---|---|
Fórmula molecular |
C15H6Cl2N2O3 |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
3,10-dichloroquinazolino[3,2-a][3,1]benzoxazine-5,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O3/c16-7-1-3-11-9(5-7)13(20)19-12-4-2-8(17)6-10(12)14(21)22-15(19)18-11/h1-6H |
Clave InChI |
OCECBFKXWFKSFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)N3C4=C(C=C(C=C4)Cl)C(=O)OC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


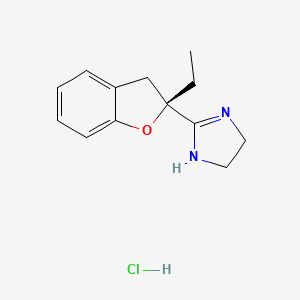
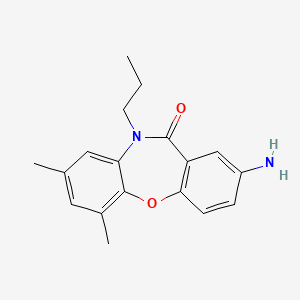


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
